Bienvenue dans la boutique en ligne BenchChem!

Miricorilant

glucocorticoid receptor selectivity progesterone receptor

Miricorilant (CORT118335) is a non-steroidal, dual selective GR modulator/MR antagonist with no PR or AR binding—eliminating off-target confounds of steroidal antagonists. It uniquely reverses hepatic steatosis via VLDL-mediated lipid efflux (validated in MASH models, Phase 2b MONARCH trial). It demonstrates efficacy in antipsychotic-induced weight gain (GRATITUDE II) and alcohol self-administration models where structurally similar SGRMs fail. Its AR-sparing profile enables clean dissection of GR-specific mechanisms in prostate cancer xenografts. For researchers requiring receptor selectivity, validated disease models, and translational relevance beyond generic GR antagonism.

Molecular Formula C24H23F3N2O2
Molecular Weight 428.4 g/mol
CAS No. 1400902-13-7
Cat. No. B609053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiricorilant
CAS1400902-13-7
SynonymsMiricorilant;  CORT 118335;  CORT-118335;  CORT118335; 
Molecular FormulaC24H23F3N2O2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31)
InChIKeyGVVUZBSCYAVFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Miricorilant (CORT118335) Procurement Guide: Selective GR Modulator and MR Antagonist for Metabolic and Neuropsychiatric Research


Miricorilant (CAS 1400902-13-7, also known as CORT118335) is a non-steroidal, orally active, dual selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist developed by Corcept Therapeutics [1]. The compound is under clinical investigation for metabolic dysfunction-associated steatohepatitis (MASH/NASH) and antipsychotic-induced weight gain (AIWG) [2], with a GR binding Ki of 1.2 nM (functional antagonism Ki of 100 nM) [3].

Why Miricorilant Cannot Be Substituted with Other GR Antagonists or Modulators


Not all GR-targeting compounds are functionally interchangeable. Miricorilant distinguishes itself from broad-spectrum steroidal GR antagonists (e.g., mifepristone) by lacking progesterone receptor (PR) and androgen receptor (AR) binding, thereby avoiding PR-mediated off-target effects [1]. Among non-steroidal selective GR modulators (SGRMs) within Corcept's pipeline, functional differentiation exists: Miricorilant (CORT118335) displays a unique MR antagonism profile absent in CORT125134 (relacorilant), and unlike CORT108297, Miricorilant demonstrates in vivo efficacy in reducing alcohol self-administration [2]. Procurement based on generic GR antagonism without considering receptor selectivity, cofactor recruitment patterns, and validated disease models may yield non-reproducible or clinically irrelevant results.

Miricorilant Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Non-Steroidal Scaffold Avoids PR/AR Cross-Reactivity Observed with Mifepristone

Miricorilant (CORT118335) is a non-steroidal compound that exhibits no detectable binding to the progesterone receptor (PR) or androgen receptor (AR), in direct contrast to the steroidal GR antagonist mifepristone (RU-486), which demonstrates potent PR binding (Ki = 1 nM) and low-level AR binding [1]. This structural differentiation eliminates PR-mediated off-target pharmacology, a known limitation of mifepristone in chronic dosing regimens [2].

glucocorticoid receptor selectivity progesterone receptor mifepristone

Divergent In Vivo Efficacy Among GR Modulators: CORT118335 vs. CORT108297 in Alcohol Self-Administration

In a rat model of alcohol self-administration, Miricorilant (CORT118335) significantly reduced alcohol consumption in both alcohol-dependent and nondependent animals, whereas the structurally related SGRM CORT108297 produced no effect in either group [1]. This functional divergence occurs despite CORT108297 having higher in vitro GR binding affinity (Ki = 0.38 nM vs. 1.2 nM for CORT118335) [2], underscoring that receptor binding alone does not predict in vivo efficacy.

alcohol use disorder GR modulator in vivo efficacy behavioral pharmacology

Dual GR Modulation Plus MR Antagonism Distinguishes Miricorilant from Relacorilant

Miricorilant possesses dual pharmacology: it functions as a GR modulator (mixed agonist/antagonist effects) with modest antagonism at the mineralocorticoid receptor (MR) (8-fold lower MR affinity than GR) [1]. In contrast, relacorilant (CORT125134) is reported as a selective GR antagonist with no reported MR activity (MR binding: inactive) [2]. This pharmacological divergence has translational implications—MR antagonism may contribute to the body weight and metabolic effects observed uniquely with Miricorilant [3].

mineralocorticoid receptor MR antagonism selectivity profile relacorilant

Clinical Differentiation: Miricorilant Targets MASH/NASH and AIWG While Relacorilant Targets Cushing's Syndrome

Miricorilant and relacorilant (CORT125134) are developed for distinct therapeutic indications, reflecting their differentiated pharmacology and tissue distribution. Miricorilant is in Phase 2b trials for MASH/NASH (MONARCH study) and Phase 2 for antipsychotic-induced weight gain (GRATITUDE II) [1]. Relacorilant is in Phase 3 for Cushing's syndrome and Phase 2 for ovarian cancer [2]. Miricorilant demonstrates high liver distribution in mice, consistent with its metabolic disease focus [3]. This indication-level separation confirms the compounds are not therapeutically interchangeable.

clinical indication MASH NASH antipsychotic-induced weight gain Cushing's syndrome

CYP2C19-Dependent Metabolism Creates Distinct Drug-Drug Interaction Profile

Miricorilant is predominantly metabolized by CYP2C19 (~94% of metabolism), making it a moderately sensitive CYP2C19 substrate [1]. This contrasts with other GR modulators that may rely on CYP3A4 pathways. In vitro, miricorilant is a modest inhibitor of CYP3A4, CYP2C8, CYP2C9, and UGT1A1, and a strong BCRP inhibitor [2]. In clinical DDI studies at therapeutic concentrations, miricorilant was a strong CYP2C8 inhibitor and moderate BCRP inhibitor, but showed no meaningful inhibition of CYP2C9, CYP3A4, or UGT1A1 [2]. This metabolic fingerprint necessitates specific consideration when co-administering with CYP2C19 inhibitors (e.g., fluvoxamine) or CYP2C8 substrates.

pharmacokinetics CYP2C19 drug-drug interaction metabolism

Hepatic Impairment Has Minimal Impact on Miricorilant Systemic Exposure

In a Phase 1, open-label, adaptive-design study, Miricorilant 600 mg demonstrated minimal impact of moderate or severe hepatic impairment on total systemic plasma AUC compared to matched healthy controls [1]. This finding supports inclusion of patients with compensated cirrhotic MASH in clinical development without requiring dose adjustment [1]. Such pharmacokinetic robustness in hepatic impairment is not uniformly observed across all GR modulators and is particularly relevant given Miricorilant's lead indication in MASH/NASH, where hepatic dysfunction is prevalent.

hepatic impairment pharmacokinetics MASH clinical pharmacology

Miricorilant Recommended Research Applications Based on Validated Evidence


Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH) Preclinical and Clinical Research

Miricorilant is the preferred GR modulator for MASH/NASH research due to its demonstrated ability to strongly prevent and reverse hepatic lipid accumulation in high-fat diet-fed mice, mediated by increased VLDL production and lipid efflux without stimulating hepatic fatty acid uptake [1]. The compound is currently in Phase 2b clinical evaluation (MONARCH study) specifically for NASH/MASH patients with NAS ≥4 and fibrosis score 2 or 3 [2]. Hepatic impairment studies confirm minimal PK alteration in patients with liver dysfunction, supporting its use in this population [3].

Antipsychotic-Induced Weight Gain (AIWG) Mitigation Studies

Miricorilant has demonstrated efficacy in reversing olanzapine-induced weight gain in rat models at low oral doses [1], and is currently in Phase 2 clinical evaluation (GRATITUDE II) for obese patients with schizophrenia receiving antipsychotic medications [2]. Unlike alternative GR antagonists that lack AIWG model validation, Miricorilant's effects on body weight are sustained after treatment cessation, suggesting prolonged transcriptional effects from combined GR/MR modulation [3].

Alcohol Use Disorder Neuropharmacology Research

For researchers investigating GR modulation in alcohol consumption behaviors, Miricorilant is validated to reduce alcohol self-administration in both alcohol-dependent and nondependent male rats [1]. This efficacy is not observed with the structurally similar SGRM CORT108297, establishing Miricorilant as the tool compound of choice for studying GR-mediated mechanisms in addiction neuroscience [1].

GR-Mediated Prostate Cancer Progression Studies Requiring AR-Sparing Pharmacology

Miricorilant potently inhibits GR transcriptional activity and delays castrate-resistant prostate cancer (CRPC) progression in high GR-expressing xenograft models without affecting androgen receptor (AR) signaling [1]. This AR-sparing profile distinguishes Miricorilant from mifepristone, which exhibits confounding AR binding, making Miricorilant the appropriate selective tool for dissecting GR-specific contributions to CRPC in the context of AR pathway inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miricorilant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.